2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid
Overview
Description
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid is a chemical compound with the molecular formula C8H6F3NO2S It is a derivative of pyridine, featuring a trifluoromethyl group at the 5-position and a sulfonylacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid typically involves the introduction of the trifluoromethyl group and the sulfonylacetic acid moiety onto a pyridine ring. One common method involves the reaction of 5-(trifluoromethyl)pyridine with a sulfonylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their activity. The sulfonylacetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)pyridin-2-ylthioacetic acid
- 5-fluoro-2-(trifluoromethyl)phenylacetic acid
- (5-chlorothien-2-yl)methylthioacetic acid
- (5-pyridin-4-yl-tetrazol-2-yl)-acetic acid
Uniqueness
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid is unique due to the presence of both the trifluoromethyl group and the sulfonylacetic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)5-1-2-6(12-3-5)17(15,16)4-7(13)14/h1-3H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDWMQFNNOBQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363168 | |
Record name | 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400084-46-0 | |
Record name | 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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